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molecular formula C13H15NOSi B8404362 5-((Trimethylsilyl)ethynyl)indolin-2-one

5-((Trimethylsilyl)ethynyl)indolin-2-one

Cat. No. B8404362
M. Wt: 229.35 g/mol
InChI Key: IFFJQBNBDLMIMB-UHFFFAOYSA-N
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Patent
US09227962B2

Procedure details

To a mixture of iodobenzene (204 mg, 1 mmol), sodium azide (130 mg, 2 mmol), sodium carbonate (53 mg, 0.5 mmol), CuI (19 mg, 0.1 mmol), sodium ascorbate (20 mg) and N,N′-dimethylethylenediamine (18 ul, 0.2 mmol) in EtOH (1.5 ml) and water (0.5 ml) were added 5-((trimethylsilyl)ethynyl)indolin-2-one (115 mg, 0.5 mmol), and stirred at 80° C. for 2 h. After cooling to ambient temp, EtOH was removed under reduced pressure. The residue was suspended in EtOH and stirred for 1 h at rt and filtered. The filtrate was washed with water and hexane and dried under vacuo to give 5-(1-phenyl-1H-1,2,3-triazol-4-yl)indolin-2-one (106 mg).
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
18 μL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
19 mg
Type
catalyst
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N-:8]=[N+:9]=[N-:10].[Na+].C(=O)([O-])[O-].[Na+].[Na+].O=C1O[C@H]([C@H](CO)O)C([O-])=C1O.[Na+].CNCCNC.C[Si]([C:41]#[C:42][C:43]1[CH:44]=[C:45]2[C:49](=[CH:50][CH:51]=1)[NH:48][C:47](=[O:52])[CH2:46]2)(C)C>CCO.O.[Cu]I>[C:2]1([N:8]2[CH:41]=[C:42]([C:43]3[CH:44]=[C:45]4[C:49](=[CH:50][CH:51]=3)[NH:48][C:47](=[O:52])[CH2:46]4)[N:10]=[N:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
204 mg
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
130 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
53 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
20 mg
Type
reactant
Smiles
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO.[Na+]
Name
Quantity
18 μL
Type
reactant
Smiles
CNCCNC
Name
Quantity
1.5 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Name
CuI
Quantity
19 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
115 mg
Type
reactant
Smiles
C[Si](C)(C)C#CC=1C=C2CC(NC2=CC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temp
CUSTOM
Type
CUSTOM
Details
EtOH was removed under reduced pressure
STIRRING
Type
STIRRING
Details
stirred for 1 h at rt
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with water and hexane
CUSTOM
Type
CUSTOM
Details
dried under vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=NC(=C1)C=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 106 mg
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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